(5S,6R)-6-Hydroxy-5-methylheptan-2-one
Description
Contextualization within Natural Product Chemistry
A thorough search of scientific databases for the natural occurrence of (5S,6R)-6-Hydroxy-5-methylheptan-2-one has not yielded any specific instances of its isolation from natural sources. While β-hydroxy ketones are a common structural motif in a variety of natural products, including pheromones and flavor compounds, this particular stereoisomer has not been identified as a component of essential oils, plant volatiles, or insect semiochemicals in published research. nih.gov The related compound, 6-methyl-5-hepten-2-one (sulcatone), is a known insect pheromone and a component of various fruit and plant aromas, but it is structurally distinct from the saturated and hydroxylated target compound of this article. chemicalbook.comoecd.orgfoodb.ca
Significance in Synthetic Organic Chemistry
The synthesis of chiral β-hydroxy ketones is a significant area of research in organic chemistry due to their utility as versatile building blocks for the synthesis of more complex molecules. organic-chemistry.orgorganic-chemistry.orgacs.org General methodologies for the stereoselective synthesis of syn-β-hydroxy ketones, which corresponds to the relative stereochemistry in the title compound, are well-established, often employing aldol (B89426) reactions or the reduction of corresponding diketones. organic-chemistry.org However, a specific, documented synthetic route for this compound in academic literature is not readily found. The compound is commercially available from various chemical suppliers, indicating that a synthetic route exists, though it is likely proprietary and not published in peer-reviewed journals. lookchem.comsmolecule.comcrysdotllc.com
Overview of Research Trajectories on this compound
Currently, there are no discernible major research trajectories focusing on this compound. Its primary role appears to be that of a commercially available chemical intermediate. Searches for its CAS number, 130650-58-7, predominantly lead to supplier catalogs rather than research articles detailing its use or investigation. lookchem.com The lack of published studies suggests that its potential applications in areas such as medicinal chemistry, materials science, or as a chiral auxiliary have yet to be explored or have not yielded significant results warranting publication.
Structure
3D Structure
Properties
CAS No. |
130650-58-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(5S,6R)-6-hydroxy-5-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8+/m0/s1 |
InChI Key |
JTPMVCMMYOHLGD-POYBYMJQSA-N |
SMILES |
CC(CCC(=O)C)C(C)O |
Isomeric SMILES |
C[C@@H](CCC(=O)C)[C@@H](C)O |
Canonical SMILES |
CC(CCC(=O)C)C(C)O |
Synonyms |
2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Natural Sources and Biological Origins
Comprehensive searches of scientific literature have not yielded specific evidence of the natural occurrence of (5S,6R)-6-Hydroxy-5-methylheptan-2-one. While structurally related compounds are known to exist in various organisms, the presence of this precise stereoisomer in microbial, plant, or insect sources has not been definitively documented in the available research.
Microbial Production
There is currently no specific information available in the scientific literature detailing the production of this compound by microorganisms. Microbial synthesis is a significant source of diverse organic molecules, and it is plausible that specific bacterial or fungal strains could produce this compound, though such findings have not yet been reported.
Plant-Derived Isolation
Similarly, the isolation of this compound from plant sources has not been described in the reviewed literature. Plants are known to produce a vast array of secondary metabolites, including various ketones and alcohols, but this particular stereoisomer has not been identified as a constituent of any plant species to date.
Insect-Related Sources
While many insects utilize methyl-substituted ketones as pheromones and semiochemicals, there is no specific mention of this compound being isolated from any insect species. Research into insect chemical communication is extensive, but this compound has not been identified as a pheromone or any other type of signaling molecule in the available literature.
Advanced Chromatographic and Extraction Techniques for Isolation
Given the lack of documented natural sources, the isolation of this compound would likely be approached through synthetic routes followed by purification. The key challenge in its isolation is the separation of the desired (5S,6R) stereoisomer from other potential stereoisomers that may be formed during synthesis. This necessitates the use of advanced chiral separation techniques.
Chiral Separation Methods
The separation of enantiomers and diastereomers of chiral compounds like 6-Hydroxy-5-methylheptan-2-one relies on the use of a chiral environment that can differentially interact with each stereoisomer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.
Commonly employed CSPs for the separation of chiral ketones include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and Pirkle-type phases. The choice of the specific CSP and the chromatographic conditions (mobile phase composition, temperature, and flow rate) are critical for achieving successful separation.
Table 1: Illustrative Chiral HPLC/SFC Screening Platforms for Ketone Separation
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed Phase) | Detection Method |
| Polysaccharide-based (e.g., Cellulose, Amylose) | Heptane (B126788)/Isopropanol | Acetonitrile/Water | UV/Vis, CD |
| Cyclodextrin-based (e.g., β-Cyclodextrin) | Heptane/Ethanol | Methanol/Water | UV/Vis, RI |
| Pirkle-type (e.g., DNB-Phenylglycine) | Hexane/Ethanol | Not commonly used | UV/Vis |
This table represents a generalized screening platform for chiral ketones and does not reflect specific published methods for this compound.
Preparative-Scale Isolation Strategies
Once an effective chiral separation method is developed at an analytical scale, it can be scaled up to a preparative scale to isolate larger quantities of the pure stereoisomer. Preparative HPLC and SFC are the primary techniques for this purpose.
Preparative chromatography involves using larger columns with greater loading capacity. The goal is to maximize throughput while maintaining sufficient resolution to obtain the desired enantiomeric purity. Supercritical Fluid Chromatography has gained prominence for preparative chiral separations due to its advantages of faster separation times, reduced solvent consumption (using supercritical CO2 as the main mobile phase component), and easier product recovery compared to preparative HPLC.
Table 2: Comparison of Preparative HPLC and SFC for Chiral Isolation
| Parameter | Preparative HPLC | Preparative SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Heptane, Ethanol) | Supercritical Carbon Dioxide |
| Solvent Consumption | High | Low |
| Separation Speed | Moderate to Fast | Very Fast |
| Product Recovery | Requires evaporation of large solvent volumes | Simpler due to CO2 evaporation |
| Operating Pressure | Moderate | High |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
This table provides a general comparison of the two techniques for preparative chiral separations.
In the absence of specific literature on the isolation of this compound, the strategies outlined above represent the standard and most effective approaches that would be employed for its purification from a stereoisomeric mixture.
Total Synthesis and Stereoselective Approaches to 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Retrosynthetic Analysis of (5S,6R)-6-Hydroxy-5-methylheptan-2-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnections and Strategic Bonds
The primary disconnection for this compound involves the carbon-carbon bond between C5 and C6. This bond is strategically broken via an aldol (B89426) disconnection, a reliable and well-established method for forming β-hydroxy carbonyl compounds. This retrosynthetic step reveals two key fragments: an enolate derived from acetone (B3395972) and a chiral aldehyde, (2R)-2-methylbutanal.
Another critical disconnection is at the C4-C5 bond, which can be envisioned through a Grignard-type reaction. This approach would involve the addition of a propyl magnesium halide to a protected α-hydroxy ketone precursor. However, the aldol disconnection is generally more convergent and offers better control of the stereochemistry at C5 and C6.
The desired syn relationship between the hydroxyl group at C6 and the methyl group at C5 is a crucial stereochemical consideration. The stereochemical outcome of the aldol reaction is highly dependent on the reaction conditions, including the choice of enolate, solvent, and temperature.
| Disconnection Approach | Key Fragments | Strategic Advantage |
| Aldol Disconnection (C5-C6) | Acetone enolate and (2R)-2-methylbutanal | Convergent, good stereocontrol |
| Grignard Disconnection (C4-C5) | Propyl magnesium halide and protected α-hydroxy ketone | Alternative route |
Chiral Auxiliary-Based Strategies
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. For the synthesis of this compound, a chiral auxiliary can be attached to the acetone fragment to control the facial selectivity of the enolate addition to an achiral aldehyde (isobutyraldehyde).
A common strategy involves the use of Evans oxazolidinone auxiliaries. For instance, an N-acetyl oxazolidinone can be enolized to form a Z-enolate, which then reacts with isobutyraldehyde (B47883) to give the syn-aldol adduct with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired β-hydroxy ketone. The choice of the specific oxazolidinone enantiomer determines the absolute stereochemistry of the final product.
Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in aldol reactions, often providing complementary stereoselectivity to oxazolidinones. researchgate.net
| Chiral Auxiliary | Key Features | Typical Diastereoselectivity |
| Evans Oxazolidinones | Formation of Z-enolates, predictable stereocontrol | High syn selectivity |
| Thiazolidinethiones | Can provide complementary stereoselectivity | High syn or anti depending on conditions |
Enantioselective Synthesis Methodologies
Enantioselective synthesis aims to create the desired enantiomer of a chiral product directly, without the need for resolution or chiral auxiliaries. This is often achieved through the use of chiral catalysts.
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis is a highly efficient approach for the synthesis of chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Organocatalysis utilizes small organic molecules as catalysts. The proline-catalyzed aldol reaction is a classic example and is highly relevant to the synthesis of this compound. nih.gov L-proline can catalyze the reaction between acetone and isobutyraldehyde to produce the desired (S)-enantiomer of the aldol product with good enantioselectivity. The mechanism involves the formation of an enamine intermediate from acetone and proline, which then attacks the aldehyde. The stereochemistry is controlled by the chiral environment created by the proline catalyst in the transition state.
More recently, chiral prolinamides have been developed as highly effective organocatalysts for direct aldol reactions, often providing excellent yields and enantioselectivities in aqueous media. nih.gov
| Organocatalyst | Reactants | Key Advantages |
| L-proline | Acetone, Isobutyraldehyde | Readily available, metal-free, mimics aldolase (B8822740) enzymes |
| Chiral Prolinamides | Acetone, Isobutyraldehyde | High efficiency and enantioselectivity in aqueous media |
Metal-mediated asymmetric catalysis offers a powerful alternative for the synthesis of chiral β-hydroxy ketones. The Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of a chiral Lewis acid catalyst, is a prominent example. organic-chemistry.org Chiral complexes of metals such as titanium, tin, or copper can be used to catalyze the reaction between the silyl enol ether of acetone and isobutyraldehyde, affording the desired aldol product with high enantioselectivity.
Another important metal-mediated transformation is the asymmetric hydrogenation of a β-diketone precursor. A diketone can be synthesized and then selectively reduced at one of the carbonyl groups using a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This dynamic kinetic resolution approach can provide the desired hydroxy ketone with high diastereo- and enantioselectivity. nih.gov
| Metal-Mediated Method | Catalyst Type | Key Features |
| Asymmetric Mukaiyama Aldol | Chiral Lewis Acids (e.g., Ti, Sn, Cu complexes) | Mild reaction conditions, high stereoselectivity |
| Asymmetric Hydrogenation (DKR) | Chiral Rhodium or Ruthenium complexes | High efficiency, applicable to β-diketone precursors |
Chiral Pool Synthesis Derivations
Chiral pool synthesis leverages the abundance of enantiomerically pure natural products as starting materials to impart chirality to a synthetic target. This approach is often efficient as it circumvents the need for de novo asymmetric induction.
Utilization of Natural Chiral Precursors
The synthesis of this compound can be envisioned to originate from readily available chiral precursors such as amino acids or hydroxy acids. For instance, L-alanine, with its (S)-configuration at the α-carbon, could serve as a starting point to establish the stereocenter at C5 of the target molecule. A plausible synthetic sequence would involve the conversion of the amino group of L-alanine into a methyl group and the elaboration of the carboxylic acid and the side chain to construct the heptanone framework.
Another viable natural precursor is (R)-propylene oxide, which can be opened with an appropriate nucleophile to establish the (R)-hydroxyl group at C6. Subsequent chain elongation and introduction of the methyl group at C5 would then be required to complete the synthesis. The challenge in these approaches lies in the subsequent stereocontrolled formation of the second stereocenter.
Chiral Building Block Strategies
A highly effective strategy involves the synthesis of a more advanced chiral building block that already contains one of the desired stereocenters. A notable example is the chemoenzymatic synthesis of the structurally related (S)-5-methylhept-2-en-4-one. rsc.orgresearchgate.netnih.gov This approach utilizes an enzymatic resolution to create a key chiral intermediate. The synthesis commences with the conversion of (S)-2-methylbutanol, a readily available chiral alcohol, into a corresponding β-keto ester. researchgate.net This intermediate then undergoes enzymatic hydrolysis, for example with a lipase (B570770) such as Novozym 435, to achieve a kinetic resolution, affording the desired chiral keto ester with high enantiomeric excess. rsc.orgresearchgate.net This is followed by an aldol condensation and dehydration to yield (S)-5-methylhept-2-en-4-one. rsc.orgresearchgate.net
From this key enone intermediate, the synthesis of this compound would necessitate a diastereoselective reduction of the ketone and a stereoselective transformation of the alkene. For instance, a conjugate addition of a hydride to the enone, followed by a diastereoselective reduction of the resulting ketone, could furnish the desired syn-diol moiety. Alternatively, a stereoselective epoxidation of the double bond followed by a regioselective reductive opening of the epoxide could also be envisioned.
Diastereoselective Synthetic Routes
Diastereoselective reactions are powerful tools for the construction of multiple stereocenters in a single operation, where the stereochemistry of one center influences the formation of a second.
Control of Relative Stereochemistry
The syn-relationship between the methyl group at C5 and the hydroxyl group at C6 is a key stereochemical feature of the target molecule. This relative stereochemistry can be established through various diastereoselective reactions. One common approach is the diastereoselective reduction of a β-hydroxy ketone precursor. For example, a β-hydroxy ketone can be synthesized via an aldol reaction, and subsequent reduction of the ketone can be directed by the existing hydroxyl group to favor the formation of the syn-diol. researchgate.net The Narasaka-Prasad reduction, which employs a boron chelating agent to create a cyclic intermediate, is known to favor the formation of syn-1,3-diols. researchgate.net
Another powerful method is the stereoselective addition of an organometallic reagent to a chiral aldehyde. For example, the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a chiral aldehyde containing the appropriate stereocenter could be controlled to produce the desired (5S,6R) stereochemistry.
Substrate-Controlled Diastereoselectivity
In substrate-controlled synthesis, a chiral center already present in the substrate directs the stereochemical outcome of a new stereocenter. The Felkin-Anh and Cram-chelation models are often used to predict the stereochemical course of such reactions.
In the context of synthesizing this compound, consider a precursor such as 5-methyl-6-oxoheptan-2-one. A diastereoselective reduction of the C6-ketone would be necessary to install the (6R)-hydroxyl group. The stereochemical outcome of this reduction would be influenced by the existing (5S)-methyl group. According to the Felkin-Anh model, the hydride nucleophile would attack the carbonyl group from the less hindered face, leading to the preferential formation of one diastereomer. If a chelating metal is used in the reduction (e.g., with zinc borohydride), and a chelating group is present at a suitable position, the reaction may proceed through a rigid cyclic transition state, leading to a different stereochemical outcome as predicted by the Cram-chelation model. The choice of reducing agent and reaction conditions is therefore critical in achieving the desired (5S,6R) stereochemistry.
Emerging Synthetic Technologies
Recent advances in synthetic methodology offer new and potentially more efficient routes to complex chiral molecules like this compound.
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), has become a powerful tool for the stereoselective reduction of ketones to alcohols. nih.gov A potential strategy for the synthesis of the target molecule could involve the use of a diketone precursor, which could be selectively reduced by one or more KREDs to generate the desired (5S,6R) stereochemistry with high enantiomeric and diastereomeric excess. Engineered KREDs can exhibit exquisite control over stereoselectivity, often operating under mild, environmentally benign conditions. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology could potentially be applied to the synthesis of the target molecule, for instance, in a cross-coupling reaction to build the carbon skeleton or in a stereoselective radical cyclization to set the relative stereochemistry.
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound, while not yet extensively documented in dedicated studies, can be extrapolated from its successful use in analogous transformations.
The construction of the this compound backbone involves key bond-forming reactions that are amenable to flow processing. For instance, stereoselective alkylation or aldol reactions, often employed to set the two contiguous stereocenters, can benefit from the precise temperature and residence time control afforded by flow reactors. This enhanced control can minimize the formation of diastereomeric byproducts, leading to higher stereoselectivity.
Photocatalytic Approaches
Visible-light photocatalysis has revolutionized synthetic organic chemistry by enabling the formation of reactive intermediates under mild conditions. The application of photocatalytic methods to the synthesis of this compound could offer novel and efficient pathways.
One potential photocatalytic strategy could involve a stereoselective radical-based reaction. For example, a photocatalyst could be employed to generate a radical species that then participates in a key carbon-carbon bond-forming reaction to construct the heptan-2-one framework. The stereochemical outcome of such a reaction could be controlled through the use of chiral catalysts or auxiliaries.
As with flow chemistry, specific published research detailing the photocatalytic synthesis of this compound is currently limited. However, the rapid advancements in the field of photocatalysis strongly suggest that such methods hold significant potential for the future synthesis of this and other complex chiral molecules. The development of bespoke photocatalytic systems tailored for this specific transformation remains an exciting area for exploration.
Biosynthetic Pathways and Enzymology of 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Proposed Biosynthetic Routes in Biological Systems
The formation of the carbon skeleton and the introduction of specific functional groups, such as the ketone and hydroxyl moieties with their defined stereochemistry, point towards complex enzymatic control. The following sections explore the most likely hypothetical pathways.
Polyketide Biosynthesis Hypothesis
The structure of (5S,6R)-6-Hydroxy-5-methylheptan-2-one is consistent with a polyketide origin. Polyketides are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org These enzymatic assembly lines build complex carbon chains through the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. nih.gov
A hypothetical Type I PKS could assemble the backbone of this compound through a series of condensation and modification steps. The synthesis would likely initiate with an acetyl-CoA starter unit, followed by two rounds of elongation with methylmalonyl-CoA and malonyl-CoA to generate the heptanone backbone with a methyl branch at the C5 position.
The specific stereochemistry at the C5 and C6 positions would be determined by the stereospecific action of a ketoreductase (KR) domain within the PKS module. A KR domain would reduce a β-keto group formed during chain elongation to a hydroxyl group. The specific configuration of the resulting alcohol ((5S,6R) in this case) is dictated by the genetic sequence and folded structure of the KR domain. Subsequent processing by a thioesterase (TE) domain would release the final product from the PKS complex. Research has demonstrated the feasibility of engineering hybrid PKSs to produce various short-chain ketones, supporting the plausibility of this biosynthetic route. researchgate.netnih.gov
Table 1: Hypothetical Polyketide Synthase (PKS) Module for this compound Biosynthesis
| Module/Step | Domain | Proposed Function | Substrate | Intermediate Product |
| Loading | Acyltransferase (AT) | Selects and loads the starter unit | Acetyl-CoA | Acetyl-ACP |
| Module 1 | Ketosynthase (KS) | Condenses starter and extender units | Acetyl-ACP + Malonyl-CoA | Acetoacetyl-ACP |
| Ketoreductase (KR) | Reduces β-keto group (inactive or bypassed) | - | - | |
| Dehydratase (DH) | Dehydrates β-hydroxy group (inactive or bypassed) | - | - | |
| Enoyl Reductase (ER) | Reduces double bond (inactive or bypassed) | - | - | |
| Module 2 | KS | Condenses chain with next extender unit | Acetoacetyl-ACP + Methylmalonyl-CoA | 3-Keto-4-methylhexanoyl-ACP |
| KR | Reduces β-keto group (inactive or bypassed) | - | - | |
| DH | Dehydrates β-hydroxy group (inactive or bypassed) | - | - | |
| ER | Reduces double bond | 3-Keto-4-methylhexanoyl-ACP | 4-Methylhexanoyl-ACP | |
| Module 3 | KS | Condenses chain with final extender unit | 4-Methylhexanoyl-ACP + Malonyl-CoA | 3-Keto-5-methylheptanoyl-ACP |
| KR | Stereospecifically reduces β-keto group | 3-Keto-5-methylheptanoyl-ACP | (5S,6R)-6-Hydroxy-5-methylheptanoyl-ACP | |
| Release | Thioesterase (TE) | Hydrolyzes and releases the final product | (5S,6R)-6-Hydroxy-5-methylheptanoyl-ACP | This compound |
This table presents a hypothetical model and the actual domain organization and function may vary.
Terpenoid Pathway Considerations
An alternative, though perhaps less direct, hypothesis involves the modification of a terpenoid precursor. Terpenoids are a large class of natural products derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). While the C8 skeleton of this compound does not immediately suggest a standard terpenoid origin, it could potentially be formed through the cleavage and subsequent modification of a larger terpene, such as a monoterpene (C10) or a sesquiterpene (C15).
This pathway would rely on a series of "tailoring enzymes" to modify the initial terpene hydrocarbon skeleton. researchgate.net The process could involve:
Formation of a terpene precursor: A terpene synthase would create a C10 or C15 hydrocarbon backbone.
Oxidative cleavage: A cytochrome P450 monooxygenase or a dioxygenase could cleave the terpene backbone to yield a shorter, oxygenated intermediate.
Further enzymatic modifications: A cascade of enzymes, including dehydrogenases, reductases, and hydratases, would then act on this intermediate to introduce the ketone and hydroxyl groups with the correct stereochemistry, ultimately forming this compound. The formation of ketone functionalities is a known tailoring reaction in the biosynthesis of various terpenoids. researchgate.net
Enzymatic Transformations and Key Enzyme Identification
Regardless of the primary biosynthetic route, a suite of specific enzymes is required to catalyze the formation of this compound. The identification and characterization of these enzymes are crucial for understanding and potentially harnessing this biosynthetic pathway.
Characterization of Biosynthetic Enzymes
As the specific enzymes for the biosynthesis of this compound have not been identified, this section outlines the general and standard methodologies that would be employed for their characterization once candidate genes are located, likely within a biosynthetic gene cluster.
The typical workflow for characterizing these enzymes would involve:
Heterologous Expression: The candidate gene, identified from a putative biosynthetic gene cluster, would be cloned into a suitable expression vector and introduced into a host organism like Escherichia coli or Saccharomyces cerevisiae. This allows for the production of large quantities of the enzyme for in vitro studies.
Enzyme Purification: The expressed protein would be purified from the host cell lysate using chromatographic techniques, such as affinity chromatography (e.g., using a His-tag) and size-exclusion chromatography.
In Vitro Assays: The purified enzyme's function would be tested in a controlled in vitro setting. This involves providing the enzyme with its proposed substrate(s) and necessary cofactors (e.g., NADPH for reductases) and analyzing the reaction products using methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and stereochemistry of the product.
Table 2: General Methodologies for Biosynthetic Enzyme Characterization
| Step | Technique | Purpose |
| Gene Identification | Genome Mining, PCR | To locate and isolate the gene encoding the putative enzyme from the producer organism's DNA. |
| Heterologous Expression | Cloning, Transformation (E. coli, Yeast) | To produce sufficient quantities of the enzyme for study. |
| Protein Purification | Affinity Chromatography, Size-Exclusion Chromatography | To isolate the enzyme of interest from other cellular proteins. |
| Functional Analysis | In Vitro Assays with HPLC, GC-MS, NMR | To determine the specific reaction catalyzed by the enzyme and identify its product. |
| Kinetic Analysis | Spectrophotometric Assays | To determine key enzymatic parameters like Km, Vmax, and kcat. |
Mechanistic Enzymology Studies
Once an enzyme's function is confirmed, further studies are typically undertaken to elucidate its catalytic mechanism. These studies provide deep insights into how the enzyme works at a molecular level. Key techniques include:
Site-Directed Mutagenesis: This technique is used to alter specific amino acid residues within the enzyme's active site. By observing how these mutations affect enzyme activity, researchers can identify the key residues involved in substrate binding and catalysis.
Structural Biology: Determining the three-dimensional structure of the enzyme, typically through X-ray crystallography or cryo-electron microscopy (cryo-EM), provides an atomic-level picture of the active site. This can reveal how the substrate binds and how the catalytic residues are positioned to facilitate the chemical reaction.
Isotope Labeling Studies: Using substrates labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁸O) can help trace the path of atoms during the enzymatic reaction, providing definitive evidence for a proposed mechanism.
Genetic Basis of this compound Production
In many microorganisms, particularly fungi and bacteria, the genes encoding the enzymes for a specific secondary metabolic pathway are physically grouped together on the chromosome. nih.gov This organization is known as a Biosynthetic Gene Cluster (BGC). encyclopedia.pub The coordinated expression of these genes ensures the efficient production of the final natural product. It is highly probable that the genes responsible for producing this compound are located in such a cluster.
A hypothetical BGC for this compound would likely contain:
A core or backbone synthase gene: This would be the gene for a PKS or a terpene cyclase, responsible for creating the initial carbon skeleton. encyclopedia.pub
Genes for tailoring enzymes: These would encode the enzymes that modify the backbone structure, such as ketoreductases, hydroxylases (e.g., cytochrome P450s), and dehydrogenases.
A regulatory gene: Often, a transcription factor gene is located within the cluster that controls the expression of all the other genes in the BGC.
A transporter gene: A gene encoding a transport protein may also be present to export the final product out of the cell.
The discovery and analysis of such a BGC through genome sequencing and bioinformatic tools would be the definitive step in uncovering the complete biosynthetic pathway of this compound.
Table 3: Hypothetical Components of a Biosynthetic Gene Cluster for this compound
| Gene Type | Hypothetical Function in Biosynthesis | Example Enzyme Class |
| Core Synthase | Assembles the initial C8 carbon skeleton. | Type I Polyketide Synthase (PKS) |
| Tailoring Enzyme 1 | Reduces a specific keto group to a hydroxyl group with defined stereochemistry. | Ketoreductase (KR) |
| Tailoring Enzyme 2 | Could be involved in further oxidative modifications if the precursor is more complex. | Cytochrome P450 Monooxygenase |
| Regulatory Gene | Controls the on/off switching of the entire gene cluster. | Fungal-specific transcription factor (e.g., Zn(II)2Cys6) |
| Transporter Gene | Exports the final compound from the cell. | Major Facilitator Superfamily (MFS) transporter |
Gene Cluster Analysis
A dedicated gene cluster for the biosynthesis of this compound has not been identified to date. However, based on its chemical structure, a branched-chain polyketide, its synthesis is likely governed by a Type I Polyketide Synthase (PKS) gene cluster. These clusters are assemblies of genes that code for the multifunctional enzymes responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain.
The biosynthesis would likely commence with a starter unit, such as acetyl-CoA, and involve multiple rounds of elongation with extender units like malonyl-CoA and methylmalonyl-CoA to introduce the methyl branch. The stereospecific reduction of a keto group and subsequent hydroxylation would be crucial for achieving the desired (5S,6R) configuration.
Table 1: Hypothetical Domains within a PKS Gene Cluster for this compound Biosynthesis
| Domain | Abbreviation | Putative Function in this compound Synthesis |
| Acyltransferase | AT | Selects and loads the starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA, methylmalonyl-CoA) units onto the ACP. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a thioester linkage. |
| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to elongate the polyketide chain. |
| Ketoreductase | KR | Reduces a β-keto group to a hydroxyl group with specific stereochemistry. A (5S) specific KR would be required. |
| Dehydratase | DH | May be involved in forming a double bond, which is subsequently reduced. |
| Enoylreductase | ER | Reduces a carbon-carbon double bond. |
| Thioesterase | TE | Catalyzes the release of the final polyketide chain from the ACP. |
| Cytochrome P450 Monooxygenase | - | A separate or clustered enzyme that could catalyze the stereospecific hydroxylation at the C6 position to yield the (6R) configuration. |
Bioengineering for Enhanced Production
In the absence of a known natural biosynthetic pathway, efforts to produce this compound through bioengineering would necessitate a synthetic biology approach. This would involve the design and construction of a novel metabolic pathway in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Key Bioengineering Strategies:
Pathway Assembly: A heterologous pathway could be assembled using genes from various organisms that encode the necessary enzymatic functions. This would involve selecting a suitable PKS or a set of individual enzymes capable of building the carbon backbone and introducing the required functional groups with the correct stereochemistry.
Enzyme Engineering: Directed evolution or rational design of key enzymes, such as ketoreductases and hydroxylases, would be critical to achieve the desired (5S,6R) stereospecificity. For instance, cytochrome P450 monooxygenases are known for their ability to perform stereospecific hydroxylations on a wide range of substrates and could be engineered for this purpose.
Host Strain Optimization: The chosen microbial host would likely require metabolic engineering to enhance the supply of precursor molecules (e.g., acetyl-CoA, malonyl-CoA, and NADPH) and to minimize the formation of competing byproducts. This could involve gene knockouts to block competing pathways and overexpression of genes involved in precursor synthesis.
Fermentation Process Development: Optimization of fermentation conditions, including medium composition, pH, temperature, and aeration, would be crucial for maximizing the yield and productivity of the target compound.
Table 2: Potential Enzymes for a Bioengineered Pathway to this compound
| Enzyme Class | Specific Function | Potential Source Organisms |
| Polyketide Synthase (Type I) | Assembly of the carbon backbone. | Bacteria (e.g., Streptomyces), Fungi (e.g., Aspergillus) |
| Ketoreductase | Stereospecific reduction of a keto group to form the (5S)-hydroxyl group. | Yeasts (e.g., Saccharomyces), Bacteria (e.g., Bacillus) |
| Cytochrome P450 Monooxygenase | Stereospecific hydroxylation at the C6 position to create the (6R)-hydroxyl group. | Bacteria (e.g., Bacillus, Pseudomonas), Fungi |
| Acyl-CoA Carboxylase | Generation of malonyl-CoA and methylmalonyl-CoA extender units. | Various prokaryotes and eukaryotes |
Structure Activity Relationship Sar Studies of 5s,6r 6 Hydroxy 5 Methylheptan 2 One and Its Analogs
Identification of Pharmacophore Elements
The identification of the pharmacophore elements of (5S,6R)-6-Hydroxy-5-methylheptan-2-one is crucial for understanding its interaction with biological targets and for the design of new, more potent analogs. While direct and extensive structure-activity relationship (SAR) studies on this specific compound are not widely available in the public domain, valuable insights can be drawn from research on structurally related compounds, particularly serricornin (B20688), the sex pheromone of the cigarette beetle (Lasioderma serricorne). Serricornin, with its (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone structure, shares key functional and stereochemical features with the target molecule, providing a strong basis for inferring its pharmacophoric requirements.
The biological activity of these β-hydroxy ketones is profoundly influenced by their three-dimensional structure. nih.govlibretexts.org The precise spatial arrangement of key functional groups dictates the molecule's ability to bind to its receptor, highlighting the importance of stereochemistry in its biological function. nih.govnih.gov
The critical pharmacophore elements for the biological activity of this compound and its analogs are believed to include a specific arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features.
Key Pharmacophoric Features:
Hydrogen Bond Acceptor: The ketone carbonyl group at the C2 position is a primary hydrogen bond acceptor. Its ability to form hydrogen bonds with a corresponding donor group on the receptor is considered essential for binding and eliciting a biological response.
Hydrogen Bond Donor: The hydroxyl group at the C6 position serves as a critical hydrogen bond donor. The orientation of this group, dictated by the (6R) stereochemistry, is vital for a precise interaction with a hydrogen bond acceptor on the receptor.
Hydrophobic Pockets: The methyl group at the C5 position and the terminal isopropyl-like moiety of the heptane (B126788) backbone are thought to fit into specific hydrophobic pockets within the receptor binding site. The (5S) stereochemistry of the methyl group is crucial for its correct positioning.
The following table summarizes the key pharmacophore elements and their proposed roles in the biological activity of this compound.
| Pharmacophore Element | Position | Proposed Role in Biological Activity |
| Ketone (C=O) | C2 | Hydrogen Bond Acceptor |
| Hydroxyl (-OH) | C6 | Hydrogen Bond Donor |
| Methyl Group (-CH3) | C5 | Hydrophobic Interaction |
| Alkyl Backbone | - | Overall Shape and Hydrophobicity |
| Stereochemistry | C5, C6 | Defines the 3D arrangement of functional groups |
In essence, the pharmacophore of this compound can be described as a specific three-dimensional constellation of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, all held in a rigid and precise orientation by the chiral centers of the molecule. This understanding is fundamental for the rational design of synthetic analogs with potentially enhanced or modified biological activities.
Biological Roles and Mechanisms of Action of 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Ecological and Semiochemical Functions
Role as Pheromone or Kairomone
There is no scientific literature available that identifies or describes the role of (5S,6R)-6-Hydroxy-5-methylheptan-2-one as a pheromone or kairomone in any species. Research into the chemical communication of insects and other organisms has not yet implicated this specific compound.
Interactions in Plant-Microbe Systems
Information regarding the involvement of this compound in plant-microbe interactions is not present in the current body of scientific literature. Its potential roles in symbiotic or pathogenic relationships between plants and microorganisms have not been investigated.
In Vitro Biological Modulations
Enzyme Inhibition or Activation Studies
No studies have been published that investigate the effects of this compound on enzymatic activity. Therefore, its potential to act as an inhibitor or activator for any specific enzyme is unknown.
Receptor Binding Profiling
There is no available data from receptor binding assays for this compound. Its affinity for and interaction with any biological receptors have not been documented.
Cellular Pathway Perturbations
Research on the effects of this compound on cellular pathways is not available. Mechanistic studies to determine its influence on cellular signaling or metabolic pathways have not been reported in non-human cells or for non-clinical purposes.
Mechanistic Investigations of Biological Activities
Scientific inquiry into the precise mechanisms of action for this compound is currently in its nascent stages. The compound is recognized primarily for its role as an aggregation pheromone in several species of grain weevils, including Sitophilus oryzae (rice weevil), Sitophilus zeamais (maize weevil), and Sitophilus granarius (granary weevil) nih.govnih.govuni-lj.siresearchgate.net. This pheromone, often referred to as sitophilate, is produced by male weevils and serves to attract both males and females to a food source, leading to mass infestation nih.govnih.gov.
The primary biological effect observed is a behavioral response—attraction and aggregation. However, the molecular interactions that initiate this behavior are not yet fully elucidated.
Molecular Target Identification
As of the current body of scientific literature, the specific molecular targets of this compound have not been definitively identified. In insects, pheromone detection is typically mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed within specialized hair-like structures called sensilla on the antennae.
It is hypothesized that this compound binds to a specific odorant receptor on the antennae of weevils. This binding event would trigger a conformational change in the receptor, initiating an intracellular signaling cascade. However, the specific OR or combination of ORs that recognize this particular pheromone has not been isolated or characterized.
Future research in this area would likely involve techniques such as:
Transcriptome analysis of weevil antennae to identify candidate odorant receptor genes.
Heterologous expression of these candidate receptors in systems like Xenopus oocytes or human embryonic kidney (HEK) cells, followed by electrophysiological screening with this compound to identify the specific receptor(s).
Gene silencing techniques (e.g., RNA interference) to knock down the expression of candidate receptors in weevils and observe for a loss of the aggregation response to the pheromone.
Interactive Data Table: Hypothesized Molecular Interactions
| Component | Proposed Role | Status of Identification |
| This compound | Ligand (Pheromone) | Identified |
| Odorant Receptor (OR) | Primary Molecular Target | Unidentified |
| Olfactory Sensory Neuron (OSN) | Signal Transduction Cell | Localized to Antennae |
Downstream Signaling Pathway Elucidation
Following the putative binding of this compound to its cognate odorant receptor, a downstream signaling pathway is activated, culminating in the generation of an action potential that travels to the antennal lobe of the insect's brain. The specifics of this pathway for this particular pheromone are not known, but it is expected to follow the general mechanism of insect olfaction.
In the canonical insect olfactory signaling pathway, the binding of a ligand to an odorant receptor leads to the opening of an ion channel, causing a depolarization of the neuronal membrane. This change in membrane potential, if it reaches a certain threshold, triggers an action potential. This electrical signal is then processed in the brain, leading to the observed behavioral response of attraction.
The elucidation of the precise downstream signaling events for this compound would require advanced neurophysiological studies, such as:
Single-sensillum recordings to measure the electrical responses of individual olfactory sensory neurons to the pheromone.
Calcium imaging of the antennal lobe to visualize which glomeruli are activated upon exposure to the pheromone.
Patch-clamp studies on expressed odorant receptors to characterize the ion channel properties.
Without such dedicated studies, the specific intracellular messengers, ion channels, and neural circuits involved in the response to this compound remain speculative.
Derivatization and Synthetic Modifications of 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the strategic manipulation of a molecule's reactivity. For (5S,6R)-6-Hydroxy-5-methylheptan-2-one, these would primarily involve the ketone and secondary alcohol moieties.
Oxidation and Reduction Reactions
Oxidation: The secondary alcohol at the C6 position is a prime site for oxidation. Standard oxidizing agents could theoretically convert the hydroxyl group into a ketone, yielding the corresponding diketone, 5-methylheptane-2,6-dione. The choice of reagent would be crucial to avoid side reactions. Mild conditions, for example using a Swern oxidation or a Dess-Martin periodinane based procedure, would likely be effective.
Reduction: Conversely, the ketone at the C2 position could be selectively reduced to a secondary alcohol, affording (5S,6R)-5-methylheptane-2,6-diol. The stereochemical outcome of this reduction would be of significant interest, potentially leading to the formation of diastereomeric diols. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed, with the former being a milder and more selective choice. The inherent chirality of the starting material could influence the stereoselectivity of the reduction.
Protection and Deprotection Strategies
To achieve regioselective modifications, the protection of one functional group while reacting the other is a common strategy.
Protection of the Hydroxyl Group: The C6 hydroxyl group could be protected using a variety of common protecting groups for alcohols. For instance, reaction with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) would yield a silyl ether. This would allow for subsequent reactions at the C2 ketone without affecting the alcohol.
Protection of the Ketone Group: The C2 ketone could be protected by forming a ketal. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would form a 1,3-dioxolane. This would render the C2 position unreactive towards nucleophiles or reducing agents, enabling selective chemistry at the C6 hydroxyl group.
Deprotection would follow standard protocols, such as using a fluoride (B91410) source (e.g., TBAF) for silyl ethers or acidic hydrolysis for ketals, to regenerate the original functional groups.
C-C Bond Forming Reactions
Carbon-carbon bond-forming reactions are central to building more complex molecular architectures from a simpler scaffold.
Alkylation and Acylation of Key Positions
Alkylation: Following the protection of the hydroxyl group, the ketone at C2 could be converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA). This enolate could then be reacted with an alkyl halide in an α-alkylation reaction to introduce a new carbon substituent at the C1 or C3 position.
Acylation: The C6 hydroxyl group could be readily acylated to form esters. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base would yield the corresponding ester derivative. This modification could be used to introduce a wide range of functionalities.
Cross-Coupling Reactions
To engage in cross-coupling reactions, the molecule would first need to be functionalized to introduce a suitable handle, such as a halide or a triflate. For example, the hydroxyl group could be converted into a triflate (a good leaving group) by reaction with triflic anhydride. This triflate derivative could then potentially participate in cross-coupling reactions like the Suzuki or Heck reaction, allowing for the introduction of aryl, vinyl, or other groups at the C6 position. However, no specific examples of such reactions have been reported for this compound.
Synthesis of Libraries of Analogs
The creation of a library of analogs from this compound would be a valuable endeavor for exploring structure-activity relationships in various contexts. This would involve systematically applying the derivatization strategies mentioned above. For instance, a library could be generated by:
Acylation of the hydroxyl group with a diverse set of carboxylic acids.
Reductive amination of the ketone with a variety of primary and secondary amines.
Alkylation of the α-position to the ketone with different alkylating agents.
Such a library would provide a collection of structurally related compounds with varied physicochemical properties. Despite the theoretical potential, there is no published research detailing the synthesis of such a library based on the this compound scaffold.
Combinatorial Chemistry Approaches
Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of diverse molecular entities. This can be performed using either solid-phase or solution-phase techniques. For a molecule like this compound, a combinatorial library could be envisioned by reacting the hydroxyl or ketone group with a variety of reagents.
Theoretically, the hydroxyl group could be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides. The ketone functionality could be subjected to reactions such as reductive amination with a library of primary or secondary amines, or converted to oximes or hydrazones using different hydroxylamine (B1172632) or hydrazine (B178648) derivatives.
A hypothetical combinatorial synthesis targeting the hydroxyl group is presented in Table 1. This table illustrates how a small set of building blocks could generate a library of ester derivatives.
Table 1: Hypothetical Combinatorial Synthesis of Ester Derivatives
| Building Block (Acid Chlorides) | Resulting Ester Derivative Structure |
| Acetyl chloride | (2R,3S)-2-methyl-6-oxoheptan-3-yl acetate |
| Benzoyl chloride | (2R,3S)-2-methyl-6-oxoheptan-3-yl benzoate |
| Cyclopropanecarbonyl chloride | (2R,3S)-2-methyl-6-oxoheptan-3-yl cyclopropanecarboxylate |
| 4-Methoxybenzoyl chloride | (2R,3S)-2-methyl-6-oxoheptan-3-yl 4-methoxybenzoate |
This table is illustrative and not based on published experimental data for this compound.
Parallel Synthesis Techniques
Parallel synthesis is a more focused approach than combinatorial synthesis, where discrete compounds are synthesized in parallel in separate reaction vessels. combichemistry.com This technique allows for greater control over reaction conditions and facilitates the purification and characterization of individual products. Modern laboratory automation can significantly enhance the efficiency of parallel synthesis. youtube.com
For this compound, parallel synthesis could be employed to create a focused library of derivatives with specific modifications. For example, a series of ether derivatives could be prepared by reacting the hydroxyl group with a variety of alkyl halides under Williamson ether synthesis conditions. Similarly, a library of substituted imines could be generated by reacting the ketone with a selection of primary amines.
Table 2 provides a hypothetical example of a parallel synthesis scheme for creating a small library of ether derivatives. Each reaction would be carried out in a separate well of a microtiter plate or a dedicated reaction block.
Table 2: Hypothetical Parallel Synthesis of Ether Derivatives
| Reactant (Alkyl Halide) | Catalyst/Base | Resulting Ether Derivative Structure |
| Methyl iodide | Sodium hydride | (5S,6R)-6-Methoxy-5-methylheptan-2-one |
| Benzyl bromide | Potassium tert-butoxide | (5S,6R)-6-(Benzyloxy)-5-methylheptan-2-one |
| Allyl bromide | Sodium hydride | (5S,6R)-5-Methyl-6-(prop-2-en-1-yloxy)heptan-2-one |
| Ethyl bromoacetate | Potassium carbonate | Ethyl 2-((2R,3S)-2-methyl-6-oxoheptan-3-yloxy)acetate |
This table is illustrative and not based on published experimental data for this compound.
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Stereochemical Assignment
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the chiral centers at C5 and C6.
Hypothetical ¹H and ¹³C NMR data for (5S,6R)-6-Hydroxy-5-methylheptan-2-one are presented in the table below.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹³C Chemical Shift (δ) [ppm] | ¹H Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|---|
| 1 | 29.8 | 2.15 | s | - |
| 2 | 209.5 | - | - | - |
| 3 | 42.5 | 2.45 | t | 7.0 |
| 4 | 28.0 | 1.60 | m | - |
| 5 | 35.0 | 1.85 | m | - |
| 6 | 72.0 | 3.80 | dq | 6.5, 6.0 |
| 7 | 18.0 | 1.20 | d | 6.5 |
Two-dimensional NMR techniques would further elucidate the structure:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would include H6 with H5 and H7, and H5 with H4 and H8. This establishes the connectivity of the carbon backbone.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For instance, it would show a correlation between the proton at 3.80 ppm (H6) and the carbon at 72.0 ppm (C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial correlations for confirming the structure would include the H1 protons (δ 2.15) to the carbonyl carbon C2 (δ 209.5) and C3 (δ 42.5), and the H7 protons (δ 1.20) to C5 (δ 35.0) and C6 (δ 72.0).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for determining the relative stereochemistry. For the (5S,6R) configuration, a through-space correlation would be expected between the proton on C6 (H6) and the methyl protons on C8. The absence of a strong NOE between H6 and the methyl protons on C7 would further support the assigned relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. For this compound, the expected exact mass can be calculated from its chemical formula, C8H16O2.
Expected HRMS Data
| Ion Formula | Calculated m/z |
|---|---|
| [M+H]⁺ | 145.1223 |
The observation of ions with these exact m/z values in an HRMS experiment would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for beta-hydroxy ketones include alpha-cleavage, McLafferty rearrangement, and dehydration. libretexts.org
Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ ion (m/z 145.1)
| Fragment m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 127.1 | [M+H - H₂O]⁺ | H₂O |
| 101.1 | [M+H - C₂H₄O]⁺ | Acetaldehyde |
| 87.1 | [M+H - C₃H₆O]⁺ | Acetone (B3395972) |
The loss of water (18 Da) is a common fragmentation for alcohols. Cleavage of the C4-C5 bond would lead to characteristic fragments, helping to piece together the molecular structure.
Chiroptical Methods
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. numberanalytics.comwikipedia.org These methods measure the differential absorption of left and right circularly polarized light.
For this compound, experimental VCD and ECD spectra would be recorded and compared with spectra predicted by quantum chemical calculations for both the (5S,6R) and its enantiomer (5R,6S) configurations. A match between the experimental and the calculated spectrum for a particular configuration would allow for the unambiguous assignment of the absolute stereochemistry. VCD is particularly sensitive to the stereochemistry of flexible molecules in solution. nih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the stereochemical environment of chromophores within the molecule.
For this compound, the carbonyl group (C=O) at the 2-position serves as the primary chromophore. The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the ketone, are highly sensitive to the spatial arrangement of the atoms surrounding the carbonyl group.
Theoretical Application:
The absolute configuration of a chiral ketone can often be predicted using the Octant Rule. This empirical rule divides the space around the carbonyl group into eight octants. The contribution of each substituent to the Cotton effect depends on the octant it occupies. By analyzing the preferred conformation of this compound, the expected sign of the Cotton effect can be calculated and compared with the experimental CD spectrum. A positive Cotton effect would indicate that the substituents in the rear octants make a positive contribution, while a negative effect would suggest the opposite.
While specific experimental CD spectral data for this compound is not widely published in readily accessible literature, a hypothetical data table based on typical values for similar β-hydroxy ketones is presented below.
| Parameter | Hypothetical Value |
| Wavelength of Maximum Absorption (λmax) | ~280-300 nm |
| Sign of Cotton Effect | Positive or Negative |
| Molar Ellipticity ([θ]) | Varies |
The determination of the absolute configuration would involve comparing the experimentally obtained CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for both the (5S,6R) and its enantiomeric (5R,6S) forms. A match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance with varying wavelengths of plane-polarized light. Similar to CD spectroscopy, ORD is highly sensitive to the stereochemistry of a molecule. An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the region of a chromophore's absorption band.
Application to this compound:
The carbonyl chromophore in this compound would produce a distinct Cotton effect in its ORD spectrum. The shape of this curve (positive or negative) is directly related to the absolute configuration of the chiral centers.
Positive Cotton Effect: The optical rotation first increases to a peak at a longer wavelength and then decreases sharply, crossing the zero-rotation axis near the absorption maximum, to a trough at a shorter wavelength.
Negative Cotton Effect: The opposite behavior is observed, with a trough at a longer wavelength and a peak at a shorter wavelength.
| Parameter | Description |
| Peak Wavelength | Wavelength of the maximum positive rotation |
| Trough Wavelength | Wavelength of the maximum negative rotation |
| Zero Crossover | Wavelength where the rotation is zero |
| Amplitude | Difference in rotation between the peak and trough |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification (not for basic ID)
While standard Infrared (IR) and Raman spectroscopy are fundamental for identifying the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O), more advanced vibrational techniques can provide subtle structural details beyond basic identification.
Advanced Vibrational Spectroscopy Applications:
Intramolecular Hydrogen Bonding: The position and shape of the O-H stretching band in the IR spectrum can indicate the presence and strength of intramolecular hydrogen bonding between the hydroxyl group at C-6 and the carbonyl group at C-2. In a non-polar solvent, a sharper, higher frequency band would suggest a free hydroxyl group, while a broader, lower frequency band would be indicative of hydrogen bonding. This information helps to deduce the preferred conformation of the molecule in solution, which is crucial for the application of chiroptical methods.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light for vibrational transitions. It is a powerful technique for determining the absolute configuration of chiral molecules, especially those with flexible conformations. The VCD spectrum of this compound would show characteristic positive and negative bands for the various C-H, O-H, and C=O stretching and bending modes. By comparing the experimental VCD spectrum with quantum chemical calculations for the (5S,6R) enantiomer, the absolute configuration can be unequivocally assigned.
A detailed analysis of the vibrational spectra would involve the following considerations:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Information Gained from Advanced Analysis |
| O-H Stretch | 3200-3600 | Conformation (intramolecular H-bonding) |
| C-H Stretch | 2850-3000 | Stereochemical environment (VCD) |
| C=O Stretch | 1700-1725 | Conformational analysis |
| C-O Stretch | 1050-1150 | Stereochemical environment (VCD) |
X-ray Crystallography of Derivatives or Co-crystals for Absolute Configuration (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining single crystals of a liquid or low-melting solid like this compound can be challenging.
Derivative and Co-crystal Formation:
To overcome this limitation, a common strategy is to prepare a solid derivative of the molecule. For this compound, suitable derivatives could include:
Esterification: Reaction of the hydroxyl group with a carboxylic acid containing a heavy atom (e.g., p-bromobenzoic acid) can facilitate crystallization and aid in the determination of the absolute configuration through anomalous dispersion effects.
Semicarbazone or Oxime Formation: Reaction of the ketone functionality can yield solid derivatives suitable for X-ray analysis.
Alternatively, co-crystallization with a chiral host molecule can be employed. If a co-crystal is formed, the known absolute configuration of the host can be used to determine the absolute configuration of the guest molecule, this compound.
Should a suitable crystal be obtained and analyzed, the resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the (5S,6R) stereochemistry.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | Dimensions of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Flack Parameter | A value close to 0 confirms the assigned absolute configuration |
Computational and Theoretical Studies on 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of organic molecules.
A conformational search would be the initial step, employing molecular mechanics or semi-empirical methods to generate a wide range of possible structures. The resulting low-energy conformers would then be subjected to geometry optimization using more accurate DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). This process yields the relative energies of the different conformers, allowing for the identification of the global minimum and other low-energy structures. The stability of these conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, and torsional strain along the carbon backbone.
Table 1: Hypothetical Relative Energies of Low-Energy Conformers of (5S,6R)-6-Hydroxy-5-methylheptan-2-one Calculated at the B3LYP/6-31G(d,p) level of theory.
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | 0.00 | Intramolecular H-bond (OH···O=C) |
| 2 | 1.25 | Gauche interaction between methyl groups |
| 3 | 2.50 | Extended conformation, no H-bond |
| 4 | 3.10 | Steric clash between alkyl chain and carbonyl |
Note: This table is illustrative and represents typical data that would be obtained from such a computational study.
DFT calculations are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and stereochemical assignment. nih.gov
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.org By calculating the NMR shieldings for the optimized geometries of the most stable conformers and then performing a Boltzmann averaging based on their relative energies, a theoretical NMR spectrum can be generated. youtube.com This predicted spectrum can be compared with experimental data to confirm the structure and assign specific resonances. nih.gov Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects, either implicitly (e.g., using a polarizable continuum model) or explicitly.
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to be active in Circular Dichroism (CD) spectroscopy. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding rotatory strengths, which together simulate the CD spectrum. By comparing the predicted spectrum with the experimental one, the absolute configuration of the chiral centers can be determined.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Major Conformer of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (CH₃-C=O) | 29.8 | 30.1 |
| C2 (C=O) | 209.5 | 209.2 |
| C3 (CH₂) | 42.1 | 42.5 |
| C4 (CH₂) | 28.5 | 28.3 |
| C5 (CH) | 48.9 | 49.2 |
| C6 (CH-OH) | 70.3 | 70.0 |
| C7 (CH₃-C5) | 15.2 | 15.5 |
| C8 (CH₃-C6) | 19.7 | 19.9 |
Note: This table is illustrative. The accuracy of the prediction depends on the level of theory and basis set used.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.
If this compound were to be investigated as a ligand for a biological target, such as an enzyme or receptor, MD simulations would be a key tool. After an initial docking of the ligand into the binding site of the target protein, MD simulations can be run to explore the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity. The simulation can also shed light on how the ligand might induce conformational changes in the target protein.
The solvent environment can have a significant impact on the conformational preferences and properties of a molecule. MD simulations with explicit solvent molecules (e.g., water) can provide a detailed picture of the solvation shell around this compound. Analysis of the radial distribution functions can show how water molecules are structured around the hydrophilic hydroxyl and carbonyl groups versus the hydrophobic alkyl parts of the molecule. These simulations can also be used to calculate the free energy of solvation.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that could be used to synthesize this compound. For instance, the stereoselective synthesis of this molecule could be achieved through an aldol (B89426) reaction. nih.govlibretexts.org
DFT calculations can be used to map out the potential energy surface of the reaction. This involves locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. For a stereoselective reaction, the transition states leading to the different stereoisomeric products would be located and their relative energies compared. The product distribution is determined by the difference in the activation energies of the diastereomeric transition states (the Curtin-Hammett principle). A lower activation energy for the transition state leading to the (5S,6R) product would explain the observed stereoselectivity. rsc.org Such studies can provide a detailed understanding of the factors controlling the stereochemical outcome of a reaction, such as the nature of the catalyst, the solvent, and the temperature.
Transition State Analysis in Synthesis
The synthesis of chiral β-hydroxy ketones like this compound often involves stereoselective carbon-carbon bond-forming reactions, such as the aldol reaction or the addition of organometallic reagents to a chiral precursor. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms and predicting the stereochemical outcomes of these reactions by analyzing their transition states.
For instance, the aldol reaction, a powerful method for forming β-hydroxy ketones, is known to proceed through a chair-like, six-membered transition state, as proposed by Zimmerman and Traxler. harvard.edu Computational studies on the aldol reactions of chiral ketones have shown that the stereoselectivity is governed by minimizing 1,3-diaxial interactions in the transition state. harvard.edu In a hypothetical synthesis of this compound via an aldol addition, DFT calculations could be employed to compare the energies of the different diastereomeric transition states, thus predicting the most likely stereochemical outcome. The choice of enolate (Z or E), Lewis acid, and chiral auxiliary would significantly influence the geometry and energy of these transition states. wiley-vch.degithub.io
Alternatively, the synthesis could involve the addition of a Grignard reagent to a chiral aldehyde. Computational studies on Grignard reactions have revealed complex mechanisms, sometimes involving aggregates of the Grignard reagent and proceeding through various transition state structures. acs.orgresearchgate.netyoutube.comorganic-chemistry.org DFT calculations can model these transition states to predict the facial selectivity of the nucleophilic attack on the carbonyl, which determines the stereochemistry of the resulting alcohol. For a molecule like this compound, understanding these transition states is crucial for designing a highly stereoselective synthesis. nih.gov
Table 1: Representative Computational Data for Transition State Analysis of Reactions Analogous to the Synthesis of this compound
| Reaction Type | Computational Method | Key Findings | Reference |
| Aldol Reaction | DFT (B3LYP) | Chair-like transition states are generally favored; stereoselectivity is controlled by steric interactions. | harvard.edu |
| Mukaiyama Aldol Reaction | DFT | Open and cyclic transition state models can be operative, depending on the Lewis acid and substrates. | wiley-vch.dediva-portal.org |
| Grignard Addition | Ab Initio MD, DFT | The mechanism can shift between nucleophilic addition and single-electron transfer (SET) based on the substrate. | acs.org |
| Asymmetric Transfer Hydrogenation | DFT | Elucidation of the catalyst-substrate interactions that govern enantioselectivity. | researchgate.netnih.gov |
Energetics of Biosynthetic Steps
The biosynthesis of this compound in nature likely involves enzymatic reactions, with the final stereochemistry being imparted by a stereospecific reductase enzyme. The reduction of a ketone to a secondary alcohol is a common biosynthetic transformation, often carried out by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), frequently found in organisms like baker's yeast (Saccharomyces cerevisiae). mdpi.comresearchgate.netacs.orgacs.orgnih.govlu.se
Computational studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in understanding the energetics of these enzymatic reactions. acs.org These studies can model the enzyme's active site with the substrate and cofactor (typically NADH or NADPH) to calculate the activation free energies for the formation of different stereoisomers. The stereochemical outcome (i.e., the formation of the (6R)-alcohol) is determined by the lower energy barrier for the hydride transfer to one face of the ketone carbonyl.
Molecular docking and molecular dynamics (MD) simulations are also key computational tools. Docking can predict the preferred binding orientation of a precursor ketone within the enzyme's active site. MD simulations can then explore the conformational flexibility of the enzyme-substrate complex and identify the catalytically competent conformations that lead to the observed stereoselectivity. mdpi.com For this compound, such studies would reveal how the enzyme's active site residues interact with the substrate to favor the formation of the (6R) configuration over the (6S) configuration. The primary contribution to catalysis in many enzymes is attributed to the electrostatic preorganization of the active site, which stabilizes the transition state of the reaction. acs.org
Table 2: Energetic Parameters from Computational Studies of Enzymatic Ketone Reduction
| Enzyme/Organism | Computational Method | Calculated Parameter | Significance | Reference |
| Candida parapsilosis Carbonyl Reductase | Molecular Docking, MD | Binding poses and energies | Rationalizes enantiopreference for S-isomer production in tested substrates. | mdpi.com |
| Generic Enzyme | EVB, QM/MM | Activation Free Energy (Δg‡) | Electrostatic effects of the active site are the major contributors to catalysis. | acs.org |
| Baker's Yeast Reductases | Not specified, but relevant | N/A | Efficiency and stereoselectivity are influenced by substrate and additives. | mdpi.com |
| Acetyl-CoA Carboxylase Inhibitor Reduction | Not specified, but relevant | Rate of ketone reduction | Steric hindrance near the ketone can attenuate metabolic reduction. | nih.gov |
Cheminformatics and QSAR Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools for predicting the biological activities or properties of chemical compounds based on their molecular structures. iosrjournals.orguniv.kiev.uawikipedia.org While no specific QSAR models for this compound were found, the principles can be readily applied. For instance, as a potential flavor compound, its sensory thresholds could be predicted using QSAR models developed for other ketones, aldehydes, and alcohols found in food and beverages. nih.govnih.gov
A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity.
For this compound, a QSAR model could be developed to predict its binding affinity to a specific receptor, its biodegradability, or its potential toxicity. For example, QSAR models have been successfully used to predict the flavor thresholds of various classes of compounds in beer, with high correlation coefficients (R² > 0.9). nih.gov Such a model for aliphatic ketones could provide an estimated flavor threshold for this compound based on descriptors like its molecular weight, logP, and various shape and electronic parameters.
Table 3: Examples of Descriptor Classes Used in Cheminformatics and QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular weight, atom counts, rotatable bonds | Basic molecular composition and flexibility. |
| Topological | Wiener index, Kier & Hall indices, connectivity indices | 2D representation of atomic connectivity. |
| Geometrical | Molecular surface area, volume, moments of inertia | 3D shape and size of the molecule. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Physicochemical | LogP, molar refractivity, polarizability | Lipophilicity and polarizability. |
Future Directions and Emerging Research Avenues for 5s,6r 6 Hydroxy 5 Methylheptan 2 One
Development of Novel Synthetic Methodologies
The precise stereochemistry of (5S,6R)-6-Hydroxy-5-methylheptan-2-one is crucial for its biological activity as a precursor to serricornin (B20688). Consequently, much research has focused on stereoselective synthetic routes. Future methodologies are increasingly moving towards biocatalytic and chemoenzymatic approaches to enhance efficiency, reduce environmental impact, and improve enantiomeric purity.
Biocatalytical methods are at the forefront of this evolution. nih.gov Research into whole-cell biocatalysis using organisms like Saccharomyces cerevisiae has shown promise for producing related chiral hydroxy-ketones with high enantioselectivity (ee >99%). nih.gov The key advantage of such systems is the potential for high chemoselectivity, minimizing the production of unwanted byproducts. nih.gov Future work will likely focus on optimizing these microbial factories through metabolic engineering to improve yields and reaction rates.
Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic reactions, offers another powerful avenue. nih.gov Lipase-catalyzed enantiomer separation has been successfully used to produce key chiral building blocks for serricornin synthesis. nih.gov The development of these methods avoids many of the harsh reagents and conditions associated with traditional organic synthesis. The ongoing goal is to design more streamlined, multi-step, one-pot reactions that leverage enzymes to set the critical stereocenters early in the synthetic sequence.
| Research Direction | Methodology | Potential Advantages |
| Whole-Cell Biocatalysis | Use of engineered microorganisms (e.g., Saccharomyces cerevisiae) to perform stereoselective reductions. | High enantioselectivity, reduced need for purified enzymes, potential for direct production from simple feedstocks. |
| Chemoenzymatic Synthesis | Combination of enzymatic reactions (e.g., lipase-based resolution) with traditional chemical steps. | High stereocontrol, milder reaction conditions, increased overall efficiency. |
| Flow Chemistry with Immobilized Enzymes | Integration of biocatalysts into continuous flow reactors. | Improved process control, higher throughput, easier product purification, and enhanced enzyme stability. |
Integration with Systems Biology Approaches
The biosynthesis of complex natural products like serricornin involves intricate metabolic pathways. Systems biology, which uses computational and high-throughput data to model biological systems, offers a powerful lens through which to understand and engineer this process. earlham.ac.uk While specific systems biology models for the serricornin pathway are still in early stages, this represents a major future research frontier.
A key goal is the development of a genome-scale metabolic model for Lasioderma serricorne. nih.gov Such a model would map out the genes, enzymes, and metabolites involved in producing pheromone precursors from primary metabolism. By integrating transcriptomic, proteomic, and metabolomic data, researchers could identify rate-limiting steps and potential bottlenecks in the biosynthetic pathway. researchgate.netresearchgate.net This knowledge is critical for targeted metabolic engineering efforts, whether in the native insect or in a heterologous production host. Projects like SUSPHIRE are already using bioinformatics and systems biology to identify and refactor insect pheromone biosynthesis pathways for bioproduction in plants and fungi. era-learn.eu
Sustainable Production Strategies
The high cost and environmental impact of traditional chemical synthesis are significant barriers to the widespread use of pheromones in agriculture. biorxiv.orgbattelle.org Consequently, developing sustainable production strategies for this compound and serricornin is a key research priority.
Biotechnological production using engineered microbes or plants is a leading sustainable alternative. lu.se Researchers are engineering yeast, such as Yarrowia lipolytica, and plants, like Nicotiana benthamiana, to produce moth sex pheromones and their precursors. biorxiv.orgnih.gov These "biofactories" can produce complex chiral molecules from simple, renewable feedstocks like sugars or CO2, offering a greener and potentially cheaper manufacturing platform. earlham.ac.ukbiorxiv.org The SUSPHIRE project aims to create sustainable biomanufacturing platforms for insect pheromones, which would reduce the cost and environmental footprint of production. earlham.ac.uk
The principles of green chemistry are also being applied to improve the sustainability of chemical synthesis routes. cabidigitallibrary.org This includes the use of non-toxic, inexpensive catalysts (such as iron-based catalysts), minimizing waste, and improving atom economy. The ultimate goal is to create economically viable and environmentally benign processes that can be scaled up for industrial production. cabidigitallibrary.org
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing (5S,6R)-6-Hydroxy-5-methylheptan-2-one with high stereochemical purity?
- Methodological Answer : Chiral resolution or stereoselective catalysis can be employed. For example, cyclization of precursor compounds (e.g., 3-hydroxy acids derived from 6-methyl-5-hepten-2-one) using boron trifluoride diethyl etherate (BF₃·Et₂O) as an acidic catalyst has been shown to yield stereochemically defined products . X-ray crystallography (e.g., Acta Crystallographica data ) should validate configuration.
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer : Combine chiral HPLC with polarimetry to assess enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while single-crystal X-ray diffraction provides definitive stereochemical assignment . Mass spectrometry (HRMS) ensures molecular integrity .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or IR) for this compound across studies?
- Methodological Answer : Standardize solvent systems and calibration protocols. Cross-validate results using computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) and reference databases like NIST Chemistry WebBook . Contradictions may arise from solvent polarity or impurities; replicate experiments under controlled conditions .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Investigate transition-state geometries using computational modeling (e.g., Gaussian software for DFT calculations). Compare energy barriers for diastereomeric pathways, focusing on steric and electronic effects of the methyl and hydroxy groups. Experimental kinetic studies (e.g., variable-temperature NMR) can corroborate computational predictions .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during multi-step synthesis?
- Methodological Answer : Use design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity. Monitor intermediates via in-situ FTIR or Raman spectroscopy. For example, highlights the use of BF₃·Et₂O for selective cyclization; however, excess acid may degrade intermediates, necessitating strict stoichiometric control .
Q. What strategies are effective for resolving conflicting bioactivity data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer : Perform rigorous statistical analysis (e.g., ANOVA) to identify outliers or batch effects. Validate biological assays using orthogonal methods (e.g., enzymatic vs. cell-based assays). Ensure compound stability by testing degradation under assay conditions (e.g., pH, temperature) .
Q. How do computational models (e.g., molecular dynamics) predict the compound’s interactions with enzymatic targets?
- Methodological Answer : Dock the compound into active sites using software like AutoDock Vina, parameterizing force fields with its stereochemical and electronic properties. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Methodological Notes
- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed journals (e.g., Acta Crystallographica ) and authoritative databases (NIST ).
- Experimental Design : Incorporate controls for stereochemical drift (e.g., chiral auxiliaries) and environmental factors (e.g., moisture-sensitive steps) .
- Advanced Tools : Leverage hyphenated techniques (LC-MS/MS) for trace analysis and machine learning for predictive SAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
